1-N-propylbenzene-1,3-diamine
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Overview
Description
1-N-propylbenzene-1,3-diamine is a chemical compound that is part of the broader class of 1,3-diamines, which are characterized by having two amine groups separated by one carbon atom on a benzene ring. These compounds are important in various chemical syntheses and applications due to their bifunctional nature.
Synthesis Analysis
The synthesis of 1,3-diamines can be achieved through several methods. One approach involves the stereocontrolled synthesis of 1,3-diamines through benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles, which can yield products with up to three contiguous stereogenic centers and differentiated amino groups . Another method includes the two-step synthesis of diamines, such as the preparation of 1,3-bis(4-aminophenoxy)benzene, which is synthesized from the condensation of resorcinol with p-chloronitrobenzene followed by reduction .
Molecular Structure Analysis
The molecular structure of 1,3-diamines can exhibit interesting features such as axial chirality, as seen in the crystal structure of a related compound, bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, which adopts a twisted conformation . The molecular structure can significantly influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
1,3-Diamines can participate in various chemical reactions due to their two reactive amine groups. For instance, they can be used to form polyamide-imides by reacting with dicarboxylic acids, as demonstrated in the synthesis of new polyamide-imides from 1,3-bis(4-aminophenoxy)benzene and various aromatic diamines . The presence of amine groups also allows for the formation of complex structures with multiple substituents, as seen in the synthesis of N,N'-diethyl-4-nitrobenzene-1,3-diamine and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diamines are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can affect the thermal and electrochemical properties of the compound, as seen in the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine . The crystalline structure can also impact the material's properties, such as the emission of intense blue fluorescence by a fluorinated tetraphenylbenzidine derivative . Additionally, the thermal stability of polyamide-imides derived from 1,3-diamines is noteworthy, with no significant weight loss up to approximately 450°C .
Scientific Research Applications
Environmental Science Applications
A study reviewed the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for more research on their occurrence, environmental fate, and toxicity. This suggests that compounds like 1-N-propylbenzene-1,3-diamine could be studied for their environmental impact, especially if they share chemical properties with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).
Materials Science and Chemistry Applications
In materials science, research on plastic scintillators based on polymethyl methacrylate reviewed various luminescent dyes and solvents, indicating potential applications of 1-N-propylbenzene-1,3-diamine in the development of luminescent materials or in enhancing the properties of polymers (Salimgareeva & Kolesov, 2005).
A review on the safety assessment of propyl paraben, a compound used as an antimicrobial preservative, discusses its toxicological profile. Although not directly related, studies on compounds like 1-N-propylbenzene-1,3-diamine could benefit from similar toxicological assessments to determine their safety for use in consumer products (Soni, Burdock, Taylor, & Greenberg, 2001).
Research on the occurrence, fate, and behavior of parabens in aquatic environments reviews their presence in water bodies and their potential as endocrine disrupter chemicals. This underscores the importance of studying the environmental fate of chemically related compounds such as 1-N-propylbenzene-1,3-diamine (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-N-propylbenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISGCAONOYOFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475739 |
Source
|
Record name | 1-N-propylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-propylbenzene-1,3-diamine | |
CAS RN |
155525-49-8 |
Source
|
Record name | 1-N-propylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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